1,5-Diiodo-2,4-dimethylbenzene

Catalog No.
S1936492
CAS No.
4102-50-5
M.F
C8H8I2
M. Wt
357.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diiodo-2,4-dimethylbenzene

CAS Number

4102-50-5

Product Name

1,5-Diiodo-2,4-dimethylbenzene

IUPAC Name

1,5-diiodo-2,4-dimethylbenzene

Molecular Formula

C8H8I2

Molecular Weight

357.96 g/mol

InChI

InChI=1S/C8H8I2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3

InChI Key

ZOOZGIAPEXFLEF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1I)I)C

Canonical SMILES

CC1=CC(=C(C=C1I)I)C
  • Organic precursor

    Due to the presence of iodine atoms, 1,5-Diiodo-2,4-dimethylbenzene could serve as a precursor molecule for the synthesis of other organic compounds. The iodine groups can be readily replaced with other functional groups through well-established chemical reactions, allowing researchers to create diverse organic molecules with tailored properties for applications in pharmaceuticals, materials science, and more.

  • Material science applications

    Aromatic rings with halogenated substituents, like those in 1,5-Diiodo-2,4-dimethylbenzene, can influence conductivity and other electronic properties of materials. Researchers might explore incorporating this molecule into polymers or other materials to investigate potential applications in organic electronics or optoelectronic devices [].

  • Study of halogen bonding

    The iodine atoms in 1,5-Diiodo-2,4-dimethylbenzene can participate in a type of non-covalent interaction called halogen bonding. This interaction is weaker than covalent bonds but can influence molecular arrangements and crystal packing. Scientists might use 1,5-Diiodo-2,4-dimethylbenzene as a model system to study the nature and applications of halogen bonding in various contexts.

1,5-Diiodo-2,4-dimethylbenzene, with the chemical formula C8H8I2C_8H_8I_2 and a molecular weight of approximately 357.96 g/mol, is a halogenated aromatic compound. It appears as a white to light yellow powder or crystalline solid and has a melting point ranging from 70.0 to 74.0 °C . This compound is notable for its two iodine substituents located at the 1 and 5 positions on the benzene ring, along with two methyl groups at the 2 and 4 positions, which influence its chemical reactivity and biological properties.

Typical of halogenated compounds:

  • Nucleophilic Substitution: The iodine atoms can undergo nucleophilic substitution reactions, making the compound reactive towards nucleophiles.
  • Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form biaryl compounds.
  • Electrophilic Aromatic Substitution: The presence of iodine can direct further substitutions on the aromatic ring, although steric hindrance from the methyl groups may influence the position and rate of these reactions.

Several synthetic routes can be employed to produce 1,5-diiodo-2,4-dimethylbenzene:

  • Direct Halogenation: The compound can be synthesized by direct iodination of 2,4-dimethylbenzene using iodine in the presence of an oxidizing agent.
  • Electrophilic Aromatic Substitution: Starting from a suitable precursor like 2,4-dimethylphenol or similar derivatives, iodine can be introduced through electrophilic substitution methods.
  • Coupling Reactions: It may also be synthesized via coupling reactions involving iodoaromatic precursors.

1,5-Diiodo-2,4-dimethylbenzene finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of functional materials due to its unique electronic properties.
  • Research: Investigated for potential use in medicinal chemistry and material sciences due to its halogenated structure.

Interaction studies involving 1,5-diiodo-2,4-dimethylbenzene primarily focus on its reactivity with biological molecules. Research indicates that halogenated compounds can interact with proteins and nucleic acids, potentially leading to alterations in cellular functions. The specific interactions of this compound remain under-explored but warrant further investigation due to its structural characteristics.

Several compounds share structural similarities with 1,5-diiodo-2,4-dimethylbenzene. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
1,5-Dibromo-2,4-dimethylbenzeneC8H8Br2C_8H_8Br_2Contains bromine instead of iodine
1,4-Diiodo-2,5-dimethylbenzeneC8H8I2C_8H_8I_2Iodine substitution at different positions
1,3-Diiodo-4-methylbenzeneC7H6I2C_7H_6I_2Fewer methyl groups; different iodine positions
1,3-Dibromo-4-methylbenzeneC7H6Br2C_7H_6Br_2Similar structure but with bromine

The unique positioning of the iodine atoms and the presence of two methyl groups at specific locations make 1,5-diiodo-2,4-dimethylbenzene distinct among these compounds. Its reactivity profile is likely influenced by both steric effects from the methyl groups and electronic effects from the iodine substituents.

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,5-Diiodo-2,4-dimethylbenzene

Dates

Modify: 2023-08-16

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